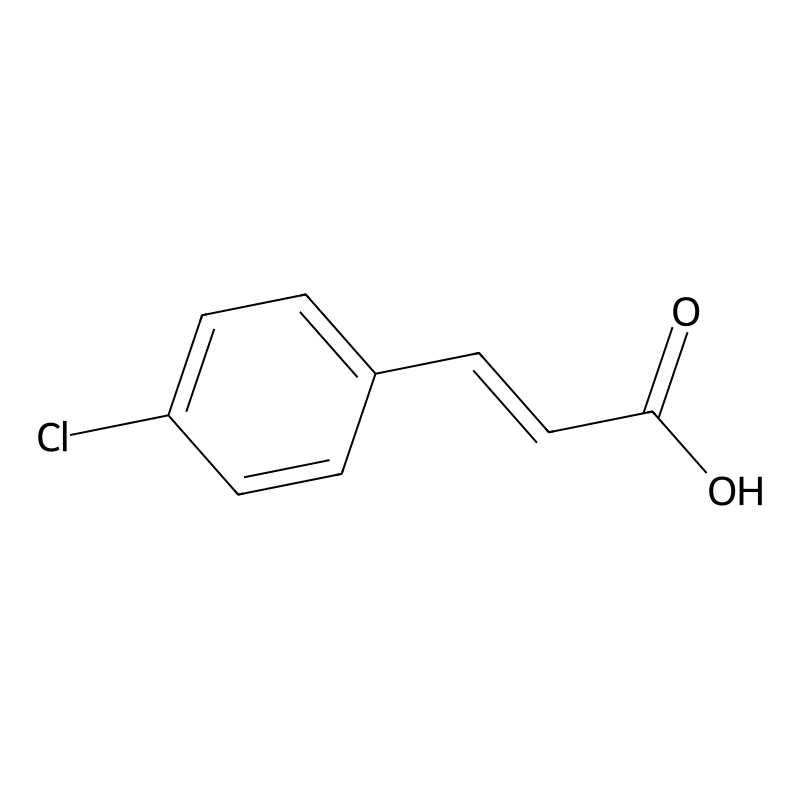4-Chlorocinnamic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
insoluble in water; soluble in oils
slightly soluble (in ethanol)
Synonyms
Canonical SMILES
Isomeric SMILES
Antibacterial Activity
While 4-chlorocinnamic acid itself exhibits some antibacterial activity, its esters (derivatives formed by reacting the acid with an alcohol) have demonstrated even greater potency against certain bacterial strains, including Staphylococcus aureus []. This suggests potential for the development of novel antibacterial drugs.
Antifungal Activity
Research indicates that 4-chlorocinnamic acid derivatives also possess significant antifungal properties, particularly against Candida species, a common cause of fungal infections []. Studies have shown that specific esters, such as methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate, exhibit potent antifungal activity []. These findings suggest the potential for developing new antifungal therapies.
Other Potential Applications
While research on 4-chlorocinnamic acid is ongoing, studies have also explored its potential applications in other areas:
Antioxidant Activity
Scientific research suggests that 4-chlorocinnamic acid may possess antioxidant properties []. Antioxidants help protect cells from damage caused by free radicals, which are molecules linked to various chronic diseases.
Anti-inflammatory Activity
In vitro studies have shown that 4-chlorocinnamic acid may exhibit anti-inflammatory effects []. However, further research is needed to understand its potential therapeutic implications.
Antitumoral Activity
Preliminary studies suggest that 4-chlorocinnamic acid may have antitumor properties []. However, this area of research is still in its early stages, and more investigation is needed to determine its effectiveness and mechanisms of action.
4-Chlorocinnamic acid is an organochlorine compound characterized by a chloro substituent at the 4-position of the phenyl ring in its trans-cinnamic acid structure. Its molecular formula is and it has a molecular weight of approximately 182.6 g/mol. The compound typically appears as a white to light yellow crystalline powder with a melting point ranging from 248 to 253 °C and a boiling point of 311 °C at standard atmospheric pressure .
This compound is notable for its role in various
Currently, there is limited research available on the specific mechanism of action of 4-Chlorocinnamic acid in biological systems.
- Photodimerization: This irreversible reaction occurs under UV light, leading to the formation of dimers through a [2+2] cycloaddition mechanism. The photochemical dynamics are influenced by the crystal shape and size, affecting the efficiency of the reaction .
- Esterification: The compound can be converted into various esters through Fischer esterification and other methods. These derivatives often exhibit enhanced biological activities, including antimicrobial properties .
4-Chlorocinnamic acid exhibits a range of biological activities:
- Antimicrobial Properties: It has been shown to possess antimicrobial effects against various strains of bacteria and fungi. Studies indicate that derivatives of 4-chlorocinnamic acid can inhibit the growth of pathogens like Staphylococcus aureus and Candida species .
- Antioxidant and Anti-inflammatory Effects: The compound also demonstrates potential antioxidant and anti-inflammatory activities, contributing to its therapeutic applications in medicine .
- Antitumoral Activity: Preliminary studies suggest that 4-chlorocinnamic acid may have antitumoral properties, although further research is required to fully understand its mechanisms and efficacy .
Several methods are employed for synthesizing 4-chlorocinnamic acid:
- Starting Material: The synthesis typically begins with trans-cinnamic acid.
- Chlorination: Chlorination reactions introduce the chloro group at the para position on the phenyl ring. This can be achieved using reagents such as phosphorus pentachloride or thionyl chloride.
- Recrystallization: Purification is often performed through recrystallization from ethanol or aqueous ethanol to obtain high-purity samples .
4-Chlorocinnamic acid has diverse applications across various fields:
- Pharmaceuticals: Due to its biological activity, it is used in developing antimicrobial agents and potential cancer therapies.
- Agriculture: The compound plays a role in plant growth regulation, influencing developmental processes .
- Material Science: Its photochemical properties make it useful in the study of photomechanical responses in materials science .
Research has explored the interactions of 4-chlorocinnamic acid with various biological targets. Notably, molecular docking studies have indicated that its derivatives can effectively bind to enzymes involved in fungal resistance, such as 14-demethylase, enhancing their antifungal efficacy . These interactions underline the importance of structure-activity relationships in designing new therapeutic agents based on this compound.
Several compounds share structural similarities with 4-chlorocinnamic acid, including:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Cinnamic Acid | Natural phenolic compound | Precursor to numerous derivatives |
| 3-Chlorocinnamic Acid | Chlorinated derivative | Similar antimicrobial properties |
| 4-Fluorocinnamic Acid | Fluorinated derivative | Exhibits unique electronic properties |
| p-Methoxycinnamic Acid | Methoxy derivative | Enhanced solubility and biological activity |
| 2-Chlorocinnamic Acid | Chlorinated derivative | Different position of chlorine substitution |
Uniqueness of 4-Chlorocinnamic Acid
The presence of the chloro group at the para position distinguishes 4-chlorocinnamic acid from its analogs, influencing its reactivity and biological activity. This specific substitution pattern contributes to its unique properties, particularly in photo
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Melting Point
UNII
Related CAS
538-42-1 (hydrochloride salt)
63938-16-9 (nickel(+2) salt)
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
940-62-5
Wikipedia
Aminopterin
Use Classification
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
General Manufacturing Information
2-Propenoic acid, 3-phenyl-: ACTIVE
Heparin, lithium salt: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).








